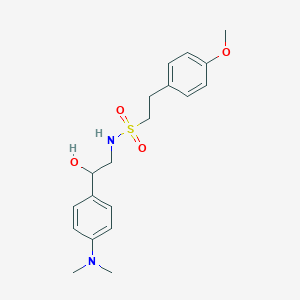

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-(4-methoxyphenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4S/c1-21(2)17-8-6-16(7-9-17)19(22)14-20-26(23,24)13-12-15-4-10-18(25-3)11-5-15/h4-11,19-20,22H,12-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDUFMUIRRFNDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)CCC2=CC=C(C=C2)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide, often referred to as a sulfonamide compound, is notable for its potential biological activities, particularly in pharmacological applications. This article reviews the compound's biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

- Molecular Formula : C21H29N3O3S

- Molecular Weight : 371.48 g/mol

- Structure : The compound features a dimethylamino group, hydroxyethyl linkage, and a methoxyphenyl moiety, contributing to its solubility and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Sulfonamides are known to inhibit certain enzymes, particularly those involved in bacterial folate synthesis. This inhibition disrupts nucleotide synthesis and bacterial growth.

- Receptor Interaction : The compound may interact with various receptors in the human body, influencing signaling pathways related to cell proliferation and apoptosis.

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.

Antimicrobial Activity

Sulfonamide derivatives have historically been used as antibiotics. The compound's structure suggests it may possess similar antimicrobial properties. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria by interfering with folate metabolism.

Cytotoxicity Studies

Research has shown that the compound exhibits cytotoxic effects on various cancer cell lines. For instance:

- HeLa Cells : The compound demonstrated significant cytotoxicity against HeLa cells (cervical cancer), with IC50 values indicating effective concentration ranges for therapeutic applications.

- A549 Cells : Similar studies on A549 lung carcinoma cells revealed that the compound could induce apoptosis through mitochondrial pathways.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| A549 | 20 | Mitochondrial stress |

Neuroprotective Effects

Recent investigations into the neuroprotective effects of this compound have shown promise in reducing neuronal cell death induced by oxidative stress. Compounds with similar structures have been reported to suppress oxidative damage in neuronal models, suggesting that this sulfonamide may offer protective benefits in neurodegenerative conditions.

Case Studies

-

Study on Anticancer Properties

A study published in Cancer Research evaluated the anticancer properties of various sulfonamide derivatives, including this compound. Results indicated that it effectively inhibited tumor growth in vivo and demonstrated synergistic effects when combined with established chemotherapeutics. -

Neuroprotection in Animal Models

In a recent animal study investigating neuroprotective agents, this compound showed a significant reduction in markers of oxidative stress in models of Alzheimer's disease, suggesting potential for therapeutic development in neurodegenerative disorders.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonamides and benzenesulfonamide derivatives from the evidence, focusing on substituent effects, physicochemical properties, and inferred bioactivity.

Structural and Substituent Comparisons

| Compound Name | Key Substituents | Molecular Formula | Molecular Mass (g/mol) | Evidence ID |

|---|---|---|---|---|

| Target Compound | 4-(Dimethylamino)phenyl, 4-methoxyphenyl, hydroxyethyl | C₁₉H₂₅N₂O₄S (inferred) | ~393.5 (calculated) | - |

| N-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}-2-fluorobenzenesulfonamide | 4-(Dimethylamino)phenyl, 2-fluorophenyl, hydroxyethyl | C₁₆H₁₉FN₂O₃S | 338.397 | |

| N-[2-({[(2E)-3-(4-Chlorophenyl)prop-2-en-1-yl]methylamino}methyl)phenyl]-... (truncated) | 4-Chlorophenyl, propenyl chain, methylamino | C₂₆H₂₈ClN₂O₃S (inferred) | ~495.0 (estimated) | |

| N-[4-(2-{2-(4-methanesulfonamidophenyl)ethylamino}ethoxy)phenyl]methanesulfonamide | Dual methanesulfonamide groups, ethoxy linker, methylamino | C₁₉H₂₆N₃O₆S₂ | 456.56 (estimated) |

Key Observations :

- Electron-Donating vs.

- Hydrophilicity : The hydroxyethyl group in the target and ’s compound enhances hydrophilicity compared to ’s propenyl chain or ’s dual sulfonamide groups, which may reduce solubility despite their higher molecular masses.

Physicochemical Property Analysis

- LogP : The target compound’s logP is expected to be lower (more hydrophilic) than ’s chlorinated analog (higher logP due to Cl) but higher than ’s dual sulfonamide (polar groups dominate).

- Hydrogen Bonding: The hydroxyethyl group in the target and ’s compound provides additional H-bond donors/acceptors, unlike ’s ethoxy linker, which lacks hydroxyl functionality .

Inferred Bioactivity

- Target vs. : The fluorine atom in ’s compound may enhance metabolic stability compared to the target’s methoxy group, but the latter’s electron-donating properties could improve binding to serotonin or kinase targets .

- Target vs. : Dual sulfonamides in might exhibit stronger inhibition of carbonic anhydrase or prostaglandin synthases due to enhanced sulfonamide coordination, whereas the target’s dimethylamino group could favor adrenergic receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.